2,6-Dibromo-4-methylphenol
Overview
Description
2,6-Dibromo-4-methylphenol, also known as p-Cresol, 2,6-dibromo-, Dibromocresol, 2,6-Dibromo-p-cresol, and 3,5-Dibromo-4-hydroxytoluene , is an organic compound with the formula C7H6Br2O . It has a molecular weight of 265.930 g/mol . This compound is used in noncovalent interactions which drive the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis .
Synthesis Analysis
The synthesis of 2,6-Dibromo-4-methylphenol involves the use of p-cresol and bromine . The reaction process produces hydrogen bromide, which is absorbed naturally . After the reaction finishes, the crude product is obtained, which contains 2.59% p-cresol, 95.03% 2-bromo-4-methylphenol, and 2.38% 2,6-dibromo-4-methylphenols .Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-methylphenol can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C7H6Br2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 .Physical And Chemical Properties Analysis
2,6-Dibromo-4-methylphenol is a powder with a melting point of 49-50 °C (lit.) . It has a molecular weight of 265.93 g/mol .Scientific Research Applications
- 2,6-Dibromo-4-methylphenol is used in noncovalent interactions that enhance the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis . These catalysts play a crucial role in organic synthesis and polymerization reactions.
- Researchers have explored the degradation of 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) using nano- and micro-magnetite (n-Fe3O4 and μ-Fe3O4) as catalysts in a photocatalytic process . This application is relevant for environmental remediation and wastewater treatment.
- 2,6-Dibromo-4-methylphenol finds use in laboratory settings for the synthesis of various substances. Its unique bromine substitution pattern makes it valuable for designing new compounds or modifying existing ones .
- Brominated phenols, including 2,6-Dibromo-4-methylphenol , exhibit antimicrobial activity. Researchers have investigated their potential as preservatives in cosmetics, pharmaceuticals, and personal care products .
- Brominated compounds are known for their flame-retardant properties2,6-Dibromo-4-methylphenol may contribute to fire safety in materials like plastics, textiles, and coatings .
- Scientists have explored the biological effects of 2,6-Dibromo-4-methylphenol on cell lines, enzymes, and organisms. Understanding its interactions with biological systems can lead to insights into drug development or environmental toxicology .
Catalysis Enhancement
Photocatalytic Degradation
Laboratory Synthesis
Antimicrobial Properties
Flame Retardancy
Biological Studies
Safety and Hazards
The safety data sheet for 2,6-Dibromo-4-methylphenol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
It is known to cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.
Result of Action
The molecular and cellular effects of 2,6-Dibromo-4-methylphenol’s action are primarily related to irritation. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound disrupts normal cellular structures or processes, leading to an inflammatory response.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dibromo-4-methylphenol. For instance, its stability is known to be good at room temperature in closed containers under normal storage and handling conditions . The compound should be stored in a cool, dry, well-ventilated area away from incompatible substances
properties
IUPAC Name |
2,6-dibromo-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGPGTJKHFAYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179062 | |
Record name | p-Cresol, 2,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-methylphenol | |
CAS RN |
2432-14-6 | |
Record name | 2,6-Dibromo-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2432-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dibromo-4-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | p-Cresol, 2,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dibromo-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIBROMO-P-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2AC6DDV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2,6-Dibromo-4-methylphenol?
A1: 2,6-Dibromo-4-methylphenol has the molecular formula C7H6Br2O and a molecular weight of 265.94 g/mol. While the provided abstracts do not contain detailed spectroscopic data, its structure consists of a phenol ring with a methyl group at the 4-position and bromine atoms at the 2 and 6 positions. []
Q2: How is 2,6-Dibromo-4-methylphenol synthesized?
A2: 2,6-Dibromo-4-methylphenol can be synthesized from p-cresol through a three-step process involving bromination, methoxylation, and methylation. [, ] This process typically achieves a high yield, exceeding 80%. [, ] An alternative synthesis involves using ethoxymethyl (EOM) as a protecting group for the phenol functionality during synthesis. []
Q3: What is known about the crystal structure of 2,6-Dibromo-4-methylphenol?
A3: Crystallographic studies reveal that 2,6-Dibromo-4-methylphenol molecules within the crystal lattice interact primarily through intermolecular hydrogen bonding. [] The presence of the bulky bromine atoms at the ortho positions influences the hydrogen bonding pattern, causing significant deviations from the phenolic ring plane for the acceptor hydrogen bond. []
Q4: Has 2,6-Dibromo-4-methylphenol been investigated for catalytic applications?
A4: While the provided abstracts do not directly address the catalytic properties of 2,6-Dibromo-4-methylphenol, its derivatives, specifically 2,6-bis(phosphino)phenols, are explored as potential ligands in organometallic chemistry. [] These ligands could impart unique reactivity and selectivity to metal complexes, making them potentially valuable for catalytic applications.
Q5: What is the environmental impact and degradation profile of 2,6-Dibromo-4-methylphenol?
A5: 2,6-Dibromo-4-methylphenol is a bromophenol found in the marine worm Lanice conchilega. [] This suggests its presence in marine environments, potentially originating from biogenic sources. [] Its degradation in water can be achieved through photocatalytic processes using magnetite as a catalyst, demonstrating its susceptibility to advanced oxidation methods for environmental remediation. []
Q6: Are there alternative methods to synthesize 3,4,5-Trimethoxytoluene without using 2,6-Dibromo-4-methylphenol as an intermediate?
A6: The provided abstracts focus on the synthesis of 3,4,5-Trimethoxytoluene using 2,6-Dibromo-4-methylphenol as a key intermediate. Exploring alternative synthetic routes to 3,4,5-Trimethoxytoluene that bypass this intermediate could provide valuable insights into more efficient or environmentally friendly approaches.
Q7: How does the presence of bromine atoms in 2,6-Dibromo-4-methylphenol influence its reactivity compared to unsubstituted phenol?
A7: The two bromine atoms in 2,6-Dibromo-4-methylphenol significantly impact its reactivity. They exert both steric hindrance due to their size and electronic effects due to their electronegativity. These factors can influence the molecule's ability to participate in reactions like electrophilic aromatic substitution, potentially altering reaction rates and product distributions compared to phenol.
Q8: How does 2,6-Dibromo-4-methylphenol interact with organometallic compounds?
A8: Research indicates that 2,6-Dibromo-4-methylphenol reacts with pentaphenylantimony, highlighting its ability to act as a ligand for organoantimony compounds. [] This interaction suggests its potential use in synthesizing various organometallic complexes, expanding its applications in coordination chemistry.
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